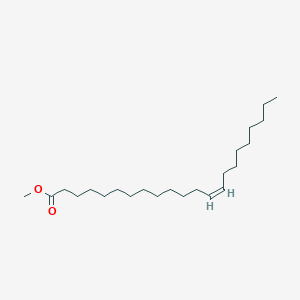

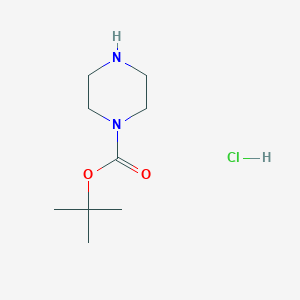

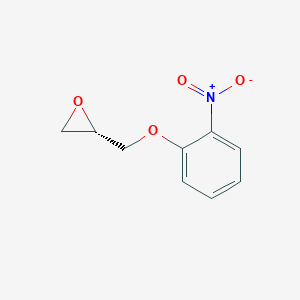

![molecular formula C7H5NS B153574 チエノ[3,2-b]ピリジン CAS No. 272-67-3](/img/structure/B153574.png)

チエノ[3,2-b]ピリジン

概要

説明

Thieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thiophene family. It has a five-membered ring structure with two nitrogen atoms, one sulfur atom, and two carbon atoms. Thieno[3,2-b]pyridine has been studied extensively in recent years due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

科学的研究の応用

薬理学的および生物学的用途

チエノ[3,2-b]ピリジン誘導体は、薬理学的および生物学的用途から、重要なヘテロ環式化合物群です . これらは、以下を含む幅広い活性を示すことがわかっています。

Pim-1 キナーゼ阻害剤

チエノ[3,2-b]ピリジンは、Pim-1 キナーゼ阻害剤としても報告されています . Pim-1 キナーゼは、いくつかの種類の癌に関連付けられている酵素の一種であり、阻害剤は癌治療に潜在的に使用できます。

多剤耐性修飾剤

チエノ[3,2-b]ピリジンのもう1つの用途は、多剤耐性修飾剤としての使用です . つまり、これらは、癌などの病気の治療における複数の薬剤に対する耐性を克服するために潜在的に使用できます。

官能化チエノ[3,2-b]ピリジンの合成

チエノ[3,2-b]ピリジンは、官能化チエノ[3,2-b]ピリジンの合成における出発物質または重要な中間体として使用されます . これにより、有機合成の分野で価値のあるものになります。

半導体特性

チエノ[3,2-b]ピリジン誘導体は、π共役ポリマー用に合成されています . これらのポリマーは半導体特性を持ち、電子デバイスで使用できます。 たとえば、PTTPY-DPP ベースのデバイスは 0.17 cm² V⁻¹ s⁻¹ の p 型電界効果移動度を示し、PTTPY-BDT:Y6 ベースのポリマー太陽電池は 10.8% の電力変換効率を示しました .

細胞増殖阻害活性

ピリジン環で官能化されたメチル 3-アミノチエノ[3,2-b]ピリジン-2-カルボキシレート誘導体の一部は、腫瘍細胞株で細胞増殖阻害活性を示しました . これにより、新しい抗癌剤の開発における潜在的な用途が示唆されます。

作用機序

Target of Action

Thieno[3,2-b]pyridine derivatives are a class of heterocyclic compounds that have shown a wide range of pharmacological and biological utility . They have been reported as inhibitors of Pim-1 kinase and multidrug resistance modulators . These targets play crucial roles in cellular processes such as cell growth and survival, making them important in the context of diseases like cancer .

Mode of Action

The mode of action of Thieno[3,2-b]pyridine is believed to involve the inhibition of the phosphoinositide phospholipase C (PI-PLC) enzyme . This enzyme plays a key role in intracellular signal transduction, and its inhibition can lead to changes in cellular processes, potentially contributing to the compound’s observed pharmacological effects .

Biochemical Pathways

These pathways are involved in a variety of cellular processes, including cell growth and differentiation, and their disruption could lead to the downstream effects observed with Thieno[3,2-b]pyridine treatment .

Pharmacokinetics

Structure-activity relationship (sar) studies have shown that modifications to the thieno[3,2-b]pyridine core can improve its potency, suggesting that these alterations may also influence its adme properties .

Result of Action

Thieno[3,2-b]pyridine derivatives have demonstrated a range of biological activities, including anticancer , antidermatophytic , antimalarial , anti-Alzheimer’s , antifungal , anti-inflammatory , insecticidal , and antiviral activities . These effects are likely the result of the compound’s interaction with its targets and its impact on associated biochemical pathways .

Safety and Hazards

生化学分析

Biochemical Properties

Thieno[3,2-b]pyridine derivatives have been tested against tyrosyl-DNA phosphodiesterase I (TDP1), a phospholipase D enzyme . The most potent derivative for TDP1 was 9d, giving an excellent IC 50 at 0.5 ± 0.1 μM . This suggests that Thieno[3,2-b]pyridine interacts with enzymes like TDP1 and potentially inhibits their activity.

Cellular Effects

Given its reported activities as an inhibitor of Pim-1 kinase , it may impact cell signaling pathways and gene expression.

Molecular Mechanism

Its inhibitory effect on TDP1 suggests that it may bind to this enzyme and inhibit its activity

特性

IUPAC Name |

thieno[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c1-2-7-6(8-4-1)3-5-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDCNCCRPKTRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480597 | |

| Record name | thieno[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

272-67-3 | |

| Record name | Thieno[3,2-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=272-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | thieno[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

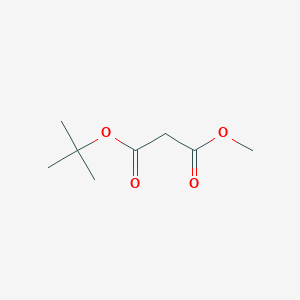

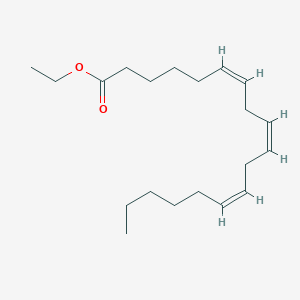

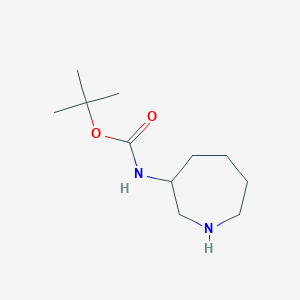

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

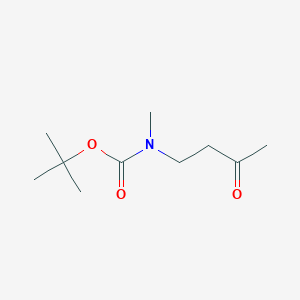

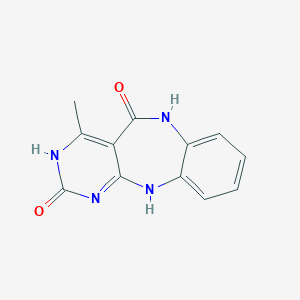

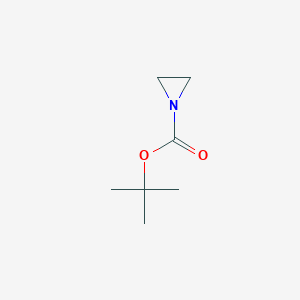

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

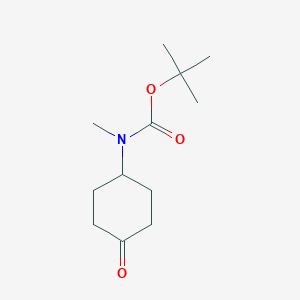

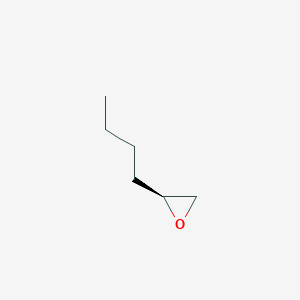

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)